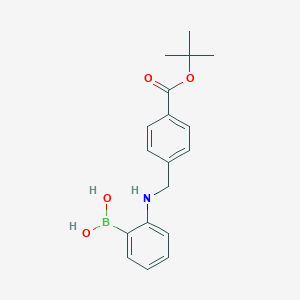
2-Methyloxasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloxasilinane is a heterocyclic organic compound that contains both oxygen and silicon atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyloxasilinane can be synthesized through several methods, including the cationic ring-opening polymerization of 2-oxazoline monomers. The process typically involves the use of electrophilic initiators and nucleophilic terminators to achieve the desired polymer structure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of commercially available initiators such as tosylates, triflates, acid halides, and benzyl halides. The living cationic ring-opening polymerization process is employed to ensure well-defined chain lengths and end groups .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyloxasilinane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the silicon atom into a more oxidized state.
Reduction: Reducing agents can be used to convert the silicon atom into a less oxidized state.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction may produce silanes .
Applications De Recherche Scientifique
2-Methyloxasilinane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism by which 2-Methyloxasilinane exerts its effects involves its interaction with various molecular targets and pathways. For instance, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The specific pathways involved depend on the application and the molecular structure of the compound .
Comparaison Avec Des Composés Similaires
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
2-Methacryloyloxyethyl Phosphorylcholine: A polymer used in biodevices for its biocompatibility.
Uniqueness: 2-Methyloxasilinane is unique due to its silicon-containing ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Propriétés
IUPAC Name |
2-methyloxasilinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-7-5-3-2-4-6-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDTUYGGPFLVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH]1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)

![1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7947029.png)







![Poly(oxy-1,2-ethanediyl),a-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-w-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]-](/img/structure/B7947081.png)


